molecular formula C13H9ClN4S2 B12219908 3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine

3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine

Cat. No.: B12219908
M. Wt: 320.8 g/mol
InChI Key: YDWKSHSQHQYJTI-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenylsulfanyl group and a 3-methyl-1,2,4-thiadiazol-5-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a chlorinated aromatic compound with a thiol group.

    Formation of the pyridazine ring: This can be done by reacting the intermediate with hydrazine derivatives under cyclization conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)sulfanyl]-1,2,4-thiadiazole: Similar structure but lacks the pyridazine ring.

    6-(3-Methyl-1,2,4-thiadiazol-5-yl)pyridazine: Similar structure but lacks the 4-chlorophenylsulfanyl group.

    4-Chlorophenyl-1,2,4-thiadiazole: Similar structure but lacks the pyridazine ring and the 3-methyl group.

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine is unique due to the combination of the pyridazine ring with both the 4-chlorophenylsulfanyl and 3-methyl-1,2,4-thiadiazol-5-yl groups. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C13H9ClN4S2

Molecular Weight

320.8 g/mol

IUPAC Name

5-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C13H9ClN4S2/c1-8-15-13(20-18-8)11-6-7-12(17-16-11)19-10-4-2-9(14)3-5-10/h2-7H,1H3

InChI Key

YDWKSHSQHQYJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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